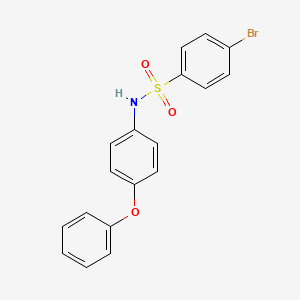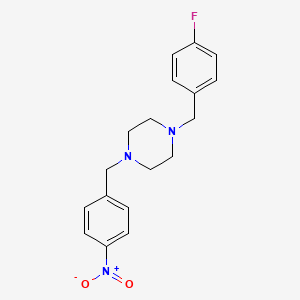![molecular formula C23H23BrN2O3S B12474636 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide](/img/structure/B12474636.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl sulfonyl group, and a dimethylphenyl group attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an aromatic compound.
Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of a bromophenyl compound using a sulfonyl chloride reagent under basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Grignard reaction or a similar organometallic reaction.
Formation of the Glycinamide Backbone: The final step involves the coupling of the previously synthesized intermediates with glycine or a glycine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide can be compared with other similar compounds, such as:
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and properties.
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide: The presence of a methyl group instead of a bromophenyl group can also influence the compound’s behavior and applications.
The uniqueness of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C23H23BrN2O3S |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-7-6-8-18(2)23(17)25-22(27)16-26(15-19-9-4-3-5-10-19)30(28,29)21-13-11-20(24)12-14-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
ACOHMONMAZJFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-fluorophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12474573.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B12474578.png)
![2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12474580.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B12474588.png)
![2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B12474589.png)
![7-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12474595.png)

![N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide](/img/structure/B12474607.png)
![3,3'-[benzene-1,3-diylbis(oxy)]bis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}](/img/structure/B12474612.png)
![N-[4-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12474620.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12474622.png)

